![molecular formula C7H13NO B1365780 3,3-Dimethylpiperidin-2-one CAS No. 23789-83-5](/img/structure/B1365780.png)
3,3-Dimethylpiperidin-2-one
Overview
Description
3,3-Dimethylpiperidin-2-one, also known as DMPO, is a cyclic organic compound that is widely used in scientific research due to its unique chemical and physical properties. DMPO is a colorless liquid with a molecular weight of 129.21 g/mol and a boiling point of 146-148°C. It is an important precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
1. Binding Assays in Receptor Research
3,3-Dimethylpiperidin-2-one derivatives have been explored for their binding affinity in receptor studies. A series of derivatives were tested in radioligand binding assays at σ(1) and σ(2) receptors, and at Δ(8)-Δ(7) sterol isomerase (SI) sites. Notably, certain derivatives showed high σ(1) affinity with good selectivity against σ(2) binding, suggesting potential applications in targeted receptor research (Ferorelli et al., 2011).
2. Conformational Studies
The compound's conformational behavior under various conditions has been a subject of interest. Studies on this compound revealed changes in conformations between two chair forms depending on temperature, contributing to understanding the dynamics of molecular structures (Hyun & So, 1997).
3. Binding Protein Identification
This compound derivatives have been used to identify binding proteins for certain compounds. Using a chemical affinity matrix, prohibitin was identified as a strong binding protein, demonstrating the utility of these derivatives in protein interaction studies (Chang et al., 2011).
4. Semiconducting Properties
A mixed-valence coordination polymer incorporating a derivative of this compound has been synthesized, demonstrating semiconducting behavior with a narrow bandgap. This highlights potential applications in materials science, particularly in the development of new semiconductors (Himoto et al., 2018).
5. Antiproliferative Effects in Cancer Research
Compounds containing this compound derivatives have been investigated for their antiproliferative effects against human carcinoma cell lines. This research could contribute significantly to the development of new cancer therapies (Khan et al., 2014).
Mechanism of Action
Target of Action
A related compound, (3,3-dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone, has been reported to targetCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a variety of physiological processes, including immune response and regulation of inflammation.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target protein .
Biochemical Pathways
Corticosteroids are involved in a wide range of physiological processes, including immune response, metabolism, and stress response .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target site in the body .
Result of Action
Based on its potential target, it could influence the activity of corticosteroid 11-beta-dehydrogenase isozyme 1, potentially affecting corticosteroid levels and related physiological processes .
properties
IUPAC Name |
3,3-dimethylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-3-5-8-6(7)9/h3-5H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGTVWAYTIKLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459699 | |
Record name | 3,3-dimethylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23789-83-5 | |
Record name | 3,3-dimethylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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